molecular formula C5H8O B105750 2-Pentyn-1-ol CAS No. 6261-22-9

2-Pentyn-1-ol

Cat. No. B105750
M. Wt: 84.12 g/mol
InChI Key: WLPYSOCRPHTIDZ-UHFFFAOYSA-N
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Patent
US06359174B1

Procedure details

Preparation of (E)-N-(3-Ethyl-3-methyl-2-propenyl)-morpholine (17): 2-Methyl-3-penten-1-ol was prepared using a modification of the procedure outlined by Corey and coworkers (Corey et al. (1973)Tetrahedron Lett. 18:1611). To a solution of 2-pentyn-1-ol (2.5 mL, 27 mmol) in THF (100 mL) was added Red-Al (8.1 mL of a 3.5 M solution in toluene, 28 mmol). The resulting solution was warmed to reflux for 3.5 h and then cooled to −78° C., before a solution of iodine (20.5 g, 81.0 mmol) in THF (50 mL) was added dropwise by syringe. The resulting solution was then allowed to warn to rt before Et2O (200 mL) was added, and the reaction mixture washed with 5% Na2SO4 (3×200 mL), dried (Na2SO4), and concentrated to afford 3-iodo-2-penten-1-ol as a crude product that was used without further purification. To a solution of copper(I)iodide (20.1 g, 0.11 mol) and methyl lithium (162 mL of a 1.3 M solution in Et2O, 0.21 mol) in Et2O (60 mL) at 0° C. was added a solution of the crude 3-iodo-2-penten-1-ol. The reaction mixture was stirred at 0° C. for 62 h and then washed with sat. aq. NH4Cl (3×200 mL), dried (Na2SO4), and concentrated to provide 2-methyl-3-penten-1-ol in 91% yield (2.1 g, 21 mmol) as a pure oil by 1H NMR analysis. Spectroscopic data of this material were in complete agreement with reported literature values. Normant et al. (1973) Tetrahedron Lett. 26:2407.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20.5 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](/C(/C)=C/CN1CCOCC1)C.[CH2:13]([OH:18])[C:14]#[C:15][CH2:16][CH3:17].COCCO[AlH2-]OCCOC.[Na+].[I:31]I>C1COCC1.C1(C)C=CC=CC=1.CCOCC>[CH3:1][CH:14]([CH:15]=[CH:16][CH3:17])[CH2:13][OH:18].[I:31][C:15]([CH2:16][CH3:17])=[CH:14][CH2:13][OH:18] |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)/C(=C/CN1CCOCC1)/C
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C#CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
20.5 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
ADDITION
Type
ADDITION
Details
was added dropwise by syringe
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the reaction mixture washed with 5% Na2SO4 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CO)C=CC
Name
Type
product
Smiles
IC(=CCO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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